(R)-(1-Methylpiperidin-2-yl)methanol CAS 68474-13-5 physical and chemical properties
(R)-(1-Methylpiperidin-2-yl)methanol CAS 68474-13-5 physical and chemical properties
An In-Depth Technical Guide to (R)-(1-Methylpiperidin-2-yl)methanol (CAS 68474-13-5) for Advanced Research and Development
Overview and Strategic Importance
(R)-(1-Methylpiperidin-2-yl)methanol is a chiral amino alcohol that serves as a high-value building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a piperidine ring—a privileged scaffold in numerous approved pharmaceuticals—combined with a defined stereocenter at the C2 position, makes it a critical precursor for creating complex, stereospecific molecules.[1] The presence of both a nucleophilic tertiary amine and a primary alcohol offers orthogonal functional handles for diverse chemical transformations.
This guide provides an in-depth analysis of the physicochemical properties, spectroscopic signature, synthesis, and applications of (R)-(1-Methylpiperidin-2-yl)methanol, with a focus on its practical utility for researchers and professionals in drug discovery and development. Its primary value lies in its role as an intermediate for pharmaceuticals, particularly those targeting the central nervous system (CNS), and as a versatile component in asymmetric synthesis.[2]
Physicochemical and Chiroptical Properties
The fundamental physical and chemical characteristics of a compound are paramount for its application in synthesis, dictating choices for reaction conditions, solvents, and purification methods. The properties for (R)-(1-Methylpiperidin-2-yl)methanol are summarized below. It is important to note that while data for the racemic mixture or related isomers are available for some properties, specific experimental values for the (R)-enantiomer, such as density and optical rotation, are not widely reported in the literature and would typically be determined empirically upon synthesis or acquisition.
Table 1: Physicochemical Properties of (1-Methylpiperidin-2-yl)methanol
| Property | Value | Source(s) |
| CAS Number | 68474-13-5 | [3] |
| Molecular Formula | C₇H₁₅NO | |
| Molecular Weight | 129.20 g/mol | [3] |
| Physical Form | Liquid | [3] |
| Appearance | Clear, colorless to yellow or brown liquid | [4][5] |
| Purity | Typically ≥96-97% | [3][4][5] |
| Refractive Index (@ 20°C) | 1.4805 - 1.4855 (for racemate, CAS 20845-34-5) | [4][5] |
| Solubility | Excellent solubility in organic solvents | [2] |
| Storage Conditions | Store in a cool, dry, well-ventilated place, sealed | [3] |
| Calculated LogP | 0.463 | |
| Topological Polar Surface Area (TPSA) | 23.47 Ų |
Spectroscopic and Chiroptical Characterization: An Expert's Perspective
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
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Expertise in Action: Predicting the NMR Signature The piperidine ring exists predominantly in a chair conformation, leading to distinct axial and equatorial protons, which often results in complex, overlapping multiplets for the ring protons (C3, C4, C5). The C2 and C6 protons are diastereotopic due to the chiral center at C2. The N-methyl group is a sharp singlet, providing a clear diagnostic signal. The hydroxymethyl group (CH₂OH) protons are also diastereotopic and are expected to appear as a multiplet, coupled to the C2 proton.
Table 2: Predicted ¹H and ¹³C NMR Spectral Data
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale & Comparative Analysis |
| N-CH₃ | ~2.3 (s, 3H) | ~42-44 | The N-methyl signal is typically a sharp singlet in this range. In N-alkylpiperidines, this carbon shift is highly sensitive to the N-substituent.[6] |
| H-2 (CH-N) | ~2.8-3.0 (m, 1H) | ~65-68 | This methine proton is adjacent to both the nitrogen and the hydroxymethyl group, leading to a downfield shift. Its carbon signal is significantly influenced by both heteroatoms. |
| H-6 (CH₂-N) | ~2.2-2.4 (m, 1H, eq), ~1.9-2.1 (m, 1H, ax) | ~56-58 | These protons are alpha to the nitrogen. The equatorial proton is typically further downfield than the axial. The C-6 carbon in simple N-methylpiperidine is at ~57 ppm.[7] |
| CH₂OH | ~3.4-3.7 (m, 2H) | ~64-67 | The protons on the carbon bearing the hydroxyl group are shifted downfield by the electronegative oxygen. The corresponding carbon signal is in the typical range for a primary alcohol.[8] |
| H-3, H-4, H-5 (Ring CH₂) | ~1.2-1.8 (m, 6H) | ~24-28 | These methylene groups form a complex multiplet region characteristic of the piperidine backbone. The expected shifts are similar to those in unsubstituted piperidine (C3/5 at ~27 ppm, C4 at ~25 ppm).[7] |
| OH | Variable (br s, 1H) | - | The chemical shift of the hydroxyl proton is concentration and solvent-dependent and will exchange with D₂O. |
Chiroptical Properties: The Importance of Optical Rotation
As a chiral molecule, (R)-(1-Methylpiperidin-2-yl)methanol is optically active, meaning it will rotate the plane of polarized light.[9] This property is fundamental to confirming its enantiomeric purity.
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Measurement Principle : The specific rotation, [α], is a characteristic physical constant measured with a polarimeter, typically at the sodium D-line (589 nm) at a specified temperature and concentration.[5]
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Expected Sign : The "(R)" designation does not inherently predict the sign (+ or -) of the optical rotation, as this is determined by the Cahn-Ingold-Prelog priority rules and is not directly correlated with the direction of light rotation.
-
Data Gap : An experimental value for the specific optical rotation of this compound is not found in the surveyed literature. This value must be determined experimentally and serves as a critical quality control parameter to ensure the enantiomeric integrity of a sample.
Synthesis and Key Reactions
The synthesis of enantiopure (R)-(1-Methylpiperidin-2-yl)methanol typically starts from a chiral precursor, most commonly (R)-pipecolic acid (also known as D-pipecolic acid), which can be derived from D-lysine. The overall strategy involves two key transformations: N-methylation followed by the reduction of the carboxylic acid.
Representative Synthetic Workflow
The following diagram and protocol outline a reliable and scalable laboratory synthesis.
Caption: Synthetic workflow for (R)-(1-Methylpiperidin-2-yl)methanol.
Experimental Protocol: Synthesis from (R)-Pipecolic Acid
This protocol is a self-validating system, where successful isolation of the intermediate and final product with the expected spectroscopic properties confirms the reaction's progress.
Step 1: N-Methylation via Eschweiler-Clarke Reaction
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Causality : This classic method is chosen for its efficiency and use of inexpensive reagents. It achieves both N-methylation and avoids the use of toxic alkylating agents like methyl iodide. The reaction proceeds through the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced in situ by formic acid.
Methodology:
-
To a round-bottom flask, add (R)-pipecolic acid (1.0 eq).
-
Add formic acid (98%, 3.0 eq) and formaldehyde (37% in H₂O, 2.5 eq).
-
Fit the flask with a reflux condenser and heat the mixture to 90-100 °C for 8-12 hours. Monitor CO₂ evolution, which indicates reaction progress.
-
Cool the reaction mixture to room temperature. Carefully add concentrated HCl to acidify the solution (pH ~1-2) to protonate the product and any remaining formic acid.
-
Remove the water and excess reagents under reduced pressure to yield the crude hydrochloride salt of (R)-1-Methylpipecolic acid. This intermediate can often be used in the next step without extensive purification.
Step 2: Reduction of the Carboxylic Acid
-
Causality : Lithium aluminum hydride (LiAlH₄) is a powerful, unselective reducing agent capable of converting carboxylic acids directly to primary alcohols. It is ideal for this transformation due to its high reactivity and typically high yields. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.
Methodology:
-
Suspend LiAlH₄ (2.0-2.5 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude (R)-1-Methylpipecolic acid hydrochloride from Step 1 in a minimum amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. Caution: The reaction is highly exothermic and generates H₂ gas.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours to ensure complete reduction.
-
Cool the reaction back to 0 °C. Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude (R)-(1-Methylpiperidin-2-yl)methanol.
-
Purify the product via vacuum distillation or column chromatography on silica gel (using a gradient of dichloromethane/methanol, often with a small amount of triethylamine to prevent streaking) to obtain the final product.
Applications in Drug Discovery and Development
The utility of (R)-(1-Methylpiperidin-2-yl)methanol is primarily as a chiral precursor. Its functional groups can be manipulated to introduce pharmacophoric elements or to serve as attachment points for building more complex molecular architectures.
-
CNS Agents : The piperidine core is prevalent in drugs targeting the central nervous system. This building block allows for the stereocontrolled synthesis of novel CNS agent candidates, where stereochemistry is often critical for receptor binding and efficacy.[2]
-
Iminosugar Mimetics : The related N-tosylated analogue is a known precursor for iminosugars, which are potent glycosidase inhibitors.[1] By analogy, (R)-(1-Methylpiperidin-2-yl)methanol can be N-protected and its alcohol function can be elaborated through oxidation and subsequent C-C bond formation to access novel polyhydroxylated piperidines with potential therapeutic applications in metabolic disorders or viral infections.
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Asymmetric Catalysis : Chiral amino alcohols are widely used as ligands for metal catalysts in asymmetric synthesis. The (R)-(1-Methylpiperidin-2-yl)methanol scaffold could be explored for the development of new, effective ligands.
Safety, Handling, and Storage
Adherence to proper safety protocols is essential when working with any chemical reagent.
-
GHS Hazard Information :
-
Pictogram : GHS07 (Exclamation Mark)[3]
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Signal Word : Warning[3]
-
Hazard Statements : H302: Harmful if swallowed.[3] The racemic mixture is also associated with H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). It is prudent to assume these hazards may apply to the enantiomer as well.
-
-
Precautionary Measures :
-
P280 : Wear protective gloves, protective clothing, eye protection, and face protection.[3]
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
Handle in a well-ventilated area or fume hood. Avoid breathing vapors or mist.
-
-
First Aid :
-
If Swallowed : Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.
-
If on Skin : Wash off with soap and plenty of water.
-
If Inhaled : Move person into fresh air.
-
-
Storage :
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from heat and sources of ignition.
-
References
- CN102807523A - Method for preparing (2R,4R)-4-methyl-2-pipecolic acid. Google Patents.
-
Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ResearchGate. Available at: [Link]
-
A versatile route towards 6-arylpipecolic acids. Beilstein Journals. Available at: [Link]
-
13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. Available at: [Link]
-
1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0169137). NP-MRD. Available at: [Link]
-
A green and continuous-flow synthesis of ropivacaine and its analogues. Green Chemistry - BORIS Portal. Available at: [Link]
-
Enantioselective syntheses of (R)-pipecolic, (2R,3R)-3-hydroxypipecolic acid, β-(+)-conhydrine and (-)-swainsonine using aziridines. The Royal Society of Chemistry. Available at: [Link]
-
Supporting Information. Royal Society of Chemistry. Available at: [Link]
-
Pipecolic acid. Wikipedia. Available at: [Link]
-
13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0272359). NP-MRD. Available at: [Link]
-
An economically and environmentally acceptable synthesis of chiral drug intermediate L-pipecolic acid from biomass-derived lysine via artificially engineered microbes. PubMed. Available at: [Link]
-
1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation. Lat. Am. J. Pharm. Available at: [Link]
-
Piperidine. Wikipedia. Available at: [Link]
-
Interpreting C-13 NMR spectra. Chemguide. Available at: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). Cheméo. Available at: [Link]
-
[(2R)-1-methylpiperazin-2-yl]methanol dihydrochloride. Chemical Substance Information. Available at: [Link]
-
CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation. Doc Brown's Chemistry. Available at: [Link]
- CN102807523A - Method for preparing (2R,4R)-4-methyl-2-pipecolic acid. Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. (R)-(1-Methylpiperidin-2-yl)Methanol | 68474-13-5 [chemicalbook.com]
- 3. docbrown.info [docbrown.info]
- 4. jasco.hu [jasco.hu]
- 5. chemscene.com [chemscene.com]
- 6. Piperidine - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
- 9. boris-portal.unibe.ch [boris-portal.unibe.ch]
